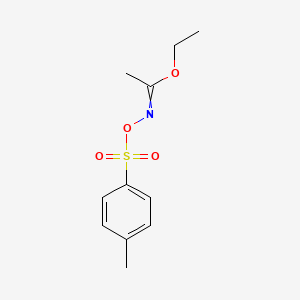

ethyl N-(4-methylphenyl)sulfonyloxyethanimidate

Description

Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate, also known as ethyl (1E)-N-(4-methylphenyl)sulfonyloxyethanimidate, is an organic compound with the molecular formula C₁₁H₁₅NO₄S. It is characterized by the presence of an ethanimidate group linked to a 4-methylphenylsulfonyl group. This compound is known for its applications in various chemical reactions and research fields.

Properties

CAS No. |

52913-15-2 |

|---|---|

Molecular Formula |

C11H15NO4S |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

ethyl N-(4-methylphenyl)sulfonyloxyethanimidate |

InChI |

InChI=1S/C11H15NO4S/c1-4-15-10(3)12-16-17(13,14)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |

InChI Key |

SKZAZOFQMZCYJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NOS(=O)(=O)C1=CC=C(C=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-methylphenyl)sulfonyloxyethanimidate typically involves the reaction of ethyl N-hydroxyethanimidate with tosyl chloride (4-methylbenzenesulfonyl chloride) under controlled conditions. The reaction proceeds as follows:

Reactants: Ethyl N-hydroxyethanimidate and tosyl chloride.

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is usually carried out at room temperature.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: Use of large reactors to accommodate higher volumes of reactants.

Continuous Stirring: Ensuring thorough mixing of reactants.

Temperature Control: Maintaining optimal reaction temperatures.

Purification: Employing industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed to yield the corresponding ethanimidic acid and 4-methylphenylsulfonic acid.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an ethanimidate derivative with an amine group .

Scientific Research Applications

Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl N-(4-methylphenyl)sulfonyloxyethanimidate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate can be compared with other similar compounds such as:

Ethyl N-(4-chlorophenyl)sulfonyloxyethanimidate: Similar structure but with a chlorine atom instead of a methyl group.

Ethyl N-(4-methoxyphenyl)sulfonyloxyethanimidate: Contains a methoxy group instead of a methyl group.

Ethyl N-(4-nitrophenyl)sulfonyloxyethanimidate: Features a nitro group instead of a methyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the phenyl ring.

Biological Activity

Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate, also known as N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester, is a compound with significant potential in biological applications. This article explores its biological activity, synthesis, and potential applications based on available research findings.

- Molecular Formula : C₁₁H₁₅NO₄S

- Molar Mass : 257.31 g/mol

- Density : Approximately 1.188 g/cm³

The compound is characterized by a sulfonyl group attached to an ethyl ester of ethanimidic acid, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several organic chemistry techniques, including condensation reactions with amines or alcohols to form more complex derivatives. This versatility in synthesis allows for the exploration of derivatives that may exhibit enhanced biological activities or different physical properties.

This compound has shown potential in various biological interactions:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties, indicating that this compound may also possess such activity.

- Pharmacokinetics and Pharmacodynamics : Interaction studies are crucial for understanding how this compound behaves in biological systems, which will help clarify its pharmacokinetics (how the body affects a drug) and pharmacodynamics (how the drug affects the body) .

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound can impact various biological targets:

- Anti-inflammatory Properties : Similar compounds have been used as anti-inflammatory agents, suggesting potential for this compound in this area.

- Peptide Synthesis : The incorporation of amino acid structures in related compounds points to possible applications in peptide synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Toluene-4-sulfonyloxy)propionic acid, ethyl ester | C₁₂H₁₆O₅S | Anti-inflammatory agent |

| N-((4-methylphenyl)sulfonyl)serine | C₁₀H₁₃N₃O₄S | Potential for peptide synthesis |

| 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | C₄₄H₇₆N₂O₁₄S | Exhibits antibacterial properties |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.